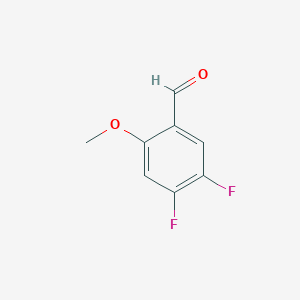

4,5-Difluoro-2-methoxybenzaldehyde

描述

Nucleophilic Additions to the Carbonyl Group of 4,5-Difluoro-2-methoxybenzaldehyde

The aldehyde functional group is a primary site for nucleophilic additions, leading to a diverse array of derivatives.

The reduction of the aldehyde group in substituted benzaldehydes is a fundamental transformation. For instance, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be reduced to 2-hydroxy-5-methoxybenzyl alcohol using sodium borohydride (B1222165) in ethanol (B145695). wikipedia.org While specific studies on the reduction of this compound are not detailed in the provided results, this general reaction is a cornerstone of aldehyde chemistry.

Condensation reactions between aldehydes and nitrogen-containing nucleophiles are crucial for synthesizing various heterocyclic compounds. The reaction of 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide (B78521) at room temperature to yield 2,4,6-trinitrophenol is a classic example of nucleophilic aromatic substitution where a hydroxyl group displaces a chloride. libretexts.org Another relevant reaction is the use of 2,4-dinitrofluorobenzene (Sanger's reagent) to label the terminal amino group of proteins. libretexts.org

In a study involving fluorine-substituted benzaldehydes, condensation reactions with 2′,4′,6′-trimethoxyacetophenone in the presence of aqueous potassium hydroxide yielded chalcone (B49325) derivatives. acgpubs.org When di- and tri-fluorine-substituted benzaldehydes were used in methanol (B129727), a nucleophilic aromatic substitution (SNAr) was observed, where a methoxy (B1213986) group replaced a fluorine atom at the para position. acgpubs.org This highlights the potential for similar reactivity with this compound under basic and protic conditions.

Aromatic Reactivity of the Difluoromethoxybenzene Core

The electron-withdrawing nature of the fluorine atoms and the electron-donating effect of the methoxy group influence the reactivity of the aromatic ring.

Electrophilic aromatic substitution reactions are fundamental to modifying aromatic rings. msu.edu The directing effects of existing substituents are paramount in determining the position of the incoming electrophile. Alkyl groups are typically ortho-, para-directing, while nitro and carboxylic acid groups are meta-directing. youtube.comyoutube.com For disubstituted benzene (B151609) derivatives, the directing effects of both groups must be considered. In cases where the directing effects are conflicting, a mixture of products may be obtained. For this compound, the methoxy group is an ortho-, para-director, while the fluorine atoms and the aldehyde group are deactivating and meta-directing. The interplay of these effects would dictate the regioselectivity of electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate. libretexts.org For SNAr to occur, an electron-withdrawing substituent must be positioned ortho or para to the leaving group to stabilize this intermediate. libretexts.org

Studies on 4,5-difluoro-1,2-dinitrobenzene demonstrate sequential nucleophilic aromatic substitution reactions with various nucleophiles, including amines, alcohols, and thiols, to form heterocyclic compounds. nih.gov For example, its reaction with morpholine (B109124) in ethanol yields a monosubstituted product in high yield. nih.gov Similarly, reaction with catechol in the presence of sodium carbonate results in the formation of a dibenzodioxin derivative. nih.gov These examples underscore the susceptibility of activated di-fluoroaromatic compounds to nucleophilic attack.

The methoxy group can be a site of chemical transformation. While specific examples for this compound are not provided, analogous reactions are known. For instance, the synthesis of 4-hydroxyl-2-methoxybenzaldehyde has been achieved from m-methoxyphenol through a series of reactions including esterification and a Vilsmeier-Haack reaction followed by acetyl group removal. google.com This indicates that under certain conditions, the methoxy group or its precursor can be manipulated to achieve desired substitutions.

Structure

3D Structure

属性

IUPAC Name |

4,5-difluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXUHQRYFUSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572742 | |

| Record name | 4,5-Difluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145742-34-3 | |

| Record name | 4,5-Difluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145742-34-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 4,5 Difluoro 2 Methoxybenzaldehyde

Role of Fluorine Atoms in Modulating Reactivity and Selectivity

The two fluorine atoms attached to the aromatic ring at positions 4 and 5 play a crucial role in modulating the reactivity and selectivity of 4,5-Difluoro-2-methoxybenzaldehyde. This influence stems from the unique electronic properties of fluorine.

Electron-Withdrawing Effects of Fluorine Substituents

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack. However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). This resonance effect is most pronounced at the ortho and para positions.

The presence of these electron-withdrawing fluorine atoms also impacts the reactivity of the aldehyde group. The aldehyde carbon becomes more electrophilic, and therefore more susceptible to nucleophilic attack, due to the inductive pull of the fluorine atoms through the aromatic system.

Stereochemical Influences in Reactions

The stereochemistry of reactions involving this compound is primarily influenced by the steric hindrance presented by the substituents on the aromatic ring, particularly the methoxy (B1213986) group at the 2-position.

In nucleophilic addition reactions to the carbonyl group of the aldehyde, the incoming nucleophile can attack from either of the two faces of the planar carbonyl group. The presence of the methoxy group ortho to the aldehyde can create steric hindrance, potentially favoring the approach of the nucleophile from the less hindered face. This can lead to a degree of diastereoselectivity if a new stereocenter is formed and another is already present in the attacking nucleophile.

For reactions occurring at the aromatic ring, the directing effects of the substituents guide the position of incoming groups. The methoxy group is a strong ortho, para-director, while the fluorine atoms are also ortho, para-directing, albeit deactivating. In this compound, the positions are already substituted, but in related reactions on similar substrates, the interplay of these directing effects and steric hindrance from the methoxy group would determine the regioselectivity of the reaction.

Oxidative and Reductive Transformations of this compound

The aldehyde functional group of this compound can undergo both oxidation to a carboxylic acid and reduction to an alcohol. The electronic effects of the fluorine and methoxy substituents can influence the rates and conditions of these transformations.

Conversion to Carboxylic Acids

The oxidation of an aldehyde to a carboxylic acid is a common transformation in organic synthesis. For this compound, this conversion yields 4,5-Difluoro-2-methoxybenzoic acid. Various oxidizing agents can be employed for this purpose. While specific studies on the oxidation of this compound are not extensively documented in readily available literature, analogous transformations provide insight into the expected reactivity.

For instance, the oxidation of substituted benzaldehydes is a well-established process. The electron-withdrawing nature of the fluorine atoms in this compound would likely make the aldehyde proton slightly more acidic, potentially facilitating certain oxidation mechanisms.

Table 1: Examples of Oxidation Reactions of Substituted Benzaldehydes

| Aldehyde Substrate | Oxidizing Agent | Product | Reference |

| 2-Methoxy-4-nitrobenzaldehyde | Baeyer-Villiger oxidation followed by hydrolysis | 2-Methoxy-4-nitrophenol | nih.gov |

| 4-Methoxybenzaldehyde | Two-phase oxidation with aqueous NaClO | 4-Methoxybenzoic acid | researchgate.net |

This table presents examples of oxidation reactions on related substituted benzaldehydes to illustrate potential synthetic routes.

Reduction to Alcohols

The reduction of the aldehyde group in this compound results in the formation of the corresponding primary alcohol, (4,5-Difluoro-2-methoxyphenyl)methanol. This transformation can be achieved using a variety of reducing agents.

Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can be influenced by the presence of other functional groups in the molecule. Given the stability of the fluoro and methoxy substituents under typical reducing conditions, these reagents are expected to be effective.

Table 2: Examples of Reduction Reactions of Substituted Benzaldehydes

| Aldehyde Substrate | Reducing Agent | Product | Reference |

| 4-Methoxybenzaldehyde | Sodium formate (B1220265) with an iron complex catalyst | 4-Methoxybenzyl alcohol | patsnap.com |

This table showcases an example of a reduction reaction on a related substituted benzaldehyde (B42025) to demonstrate a potential synthetic method.

Advanced Spectroscopic and Structural Characterization of 4,5 Difluoro 2 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For 4,5-Difluoro-2-methoxybenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

Proton (¹H) NMR Analysis, Including Chemical Shifts and Coupling Constants

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms in a molecule. In this compound, we can expect to see distinct signals for the aldehydic proton, the methoxy (B1213986) protons, and the aromatic protons.

The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. The protons of the methoxy group (OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8 to 4.0 ppm.

The aromatic region will show two signals corresponding to the protons at the C-3 and C-6 positions. Due to the presence of adjacent fluorine atoms, these signals will exhibit splitting patterns (coupling) with both the other aromatic proton and the fluorine atoms. The proton at C-6 is expected to be a doublet of doublets due to coupling with the C-3 proton and the C-5 fluorine. The proton at C-3 will also be a doublet of doublets, coupling to the C-6 proton and the C-4 fluorine. For a related compound, 3-Fluoro-4-methoxybenzaldehyde, the aromatic protons show signals at approximately δ 7.64, 7.60, and 7.09 ppm. nist.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CHO | ~9.8 - 10.4 | s | - |

| OCH₃ | ~3.9 - 4.1 | s | - |

| Ar-H (C-6) | ~7.3 - 7.6 | dd | JH-H, JH-F |

| Ar-H (C-3) | ~7.0 - 7.2 | dd | JH-H, JH-F |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon (¹³C) NMR Analysis

Carbon-¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, we expect to see signals for the aldehydic carbon, the methoxy carbon, and the six aromatic carbons. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling).

The aldehydic carbonyl carbon (C=O) is typically found in the downfield region, around δ 185-195 ppm. The methoxy carbon will appear around δ 55-60 ppm. The aromatic carbons will have shifts between δ 110 and 160 ppm. The carbons directly bonded to the fluorine atoms (C-4 and C-5) will exhibit large coupling constants (¹JC-F), while other carbons in the ring will show smaller, long-range couplings (nJC-F). For the related compound 2-fluoro-4-methoxybenzaldehyde, carbon signals are observed in this region. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| CHO | ~188 - 192 | Possible small coupling |

| C-1 | ~120 - 125 | d or dd |

| C-2 | ~155 - 160 | d |

| C-3 | ~105 - 110 | d |

| C-4 | ~145 - 155 (C-F) | d (¹JC-F) |

| C-5 | ~140 - 150 (C-F) | d (¹JC-F) |

| C-6 | ~115 - 120 | d or dd |

| OCH₃ | ~56 - 58 | - |

Note: These are predicted values and require experimental verification.

Fluorine (¹⁹F) NMR for Fluorine Atom Environments

Fluorine-¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope. hmdb.casigmaaldrich.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment of the fluorine atoms. hmdb.ca For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C-4 and C-5 positions.

These signals will likely appear as doublets of doublets due to coupling with each other (JF-F) and with the neighboring aromatic protons (JH-F). The chemical shift range for aromatic fluorine atoms is typically between -100 and -170 ppm relative to a standard like CFCl₃. sigmaaldrich.com In similar fluoroaromatic compounds, these couplings provide valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peak will be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1710 cm⁻¹. The presence of C-H stretching vibrations for the aldehyde group can also be observed as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will be visible as a strong band between 1200 and 1275 cm⁻¹ (for aryl ethers). The C-F stretching vibrations will produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Spectra of related methoxybenzaldehydes confirm absorptions in these regions. nist.govuc.pt

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | Stretch | ~2820 and ~2720 | Weak to Medium |

| C=O (aldehyde) | Stretch | ~1680 - 1710 | Strong |

| C=C (aromatic) | Stretch | ~1450 - 1600 | Medium to Strong |

| C-O (aryl ether) | Stretch | ~1200 - 1275 | Strong |

| C-F (aryl fluoride) | Stretch | ~1100 - 1300 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₈H₆F₂O₂) is 172.03358 Da. uni.lu An experimental HRMS measurement would be expected to yield a mass value very close to this calculated value, typically within a few parts per million (ppm), confirming the elemental composition of the molecule.

The mass spectrum would also show a prominent molecular ion peak ([M]⁺) at m/z 172. Fragmentation patterns would likely involve the loss of the aldehydic proton, the methoxy group, or a CO molecule, providing further structural evidence. Predicted collision cross section data can also aid in its identification. uni.lu

LC-MS and UPLC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable tools for the separation, identification, and quantification of this compound and its derivatives. These techniques are routinely employed to monitor reaction progress, assess compound purity, and determine molecular weights.

In the synthesis of various derivatives, UPLC/MS is a key analytical method to confirm the completion of reactions involving this compound. For instance, in the preparation of piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides, UPLC/MS was utilized to ensure the reaction had proceeded to completion. The resulting derivatives are often characterized by their mass-to-charge ratio (m/z) obtained from the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for these analyses, yielding protonated molecules [M+H]⁺ or other adducts. google.com

Similarly, in the synthesis of cyclopropylmethanamine derivatives, which act as selective 5-HT(2C) receptor agonists, LC-MS with an ESI source is employed to measure the mass spectra of the synthesized compounds. google.com The purity of the final products is typically ascertained using analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. google.com

A specific application of LC-MS in the characterization of a derivative of this compound involved analysis where the retention time (tR) was recorded. In one instance, the parent compound itself was analyzed by LC-MS, yielding a retention time of 0.84 minutes, although no ionization was observed under the specific conditions used. google.com This highlights the importance of method development in LC-MS to achieve optimal ionization and detection of the target analyte.

The table below summarizes representative LC-MS and UPLC-MS data for this compound and its derivatives as reported in the literature.

| Compound/Derivative | Analytical Technique | Key Findings | Reference |

| This compound | LC-MS | tR = 0.84 min; no ionization observed | google.com |

| Piperidinyl-substituted heteroaromatic carboxamide derivative | UPLC/MS | Reaction completion monitoring | google.com |

| Cyclopropylmethanamine derivative | LC-MS (ESI) | Mass spectra measurement | google.com |

X-ray Diffraction Studies for Solid-State Structures

The crystal structure provides invaluable information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. This information is critical for structure-activity relationship (SAR) studies and for understanding the physicochemical properties of the compound. For many substituted benzaldehyde (B42025) derivatives, X-ray crystallography has been instrumental in establishing their supramolecular networks, which are often governed by weak intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these states and is characteristic of the chromophores present in the molecule.

For this compound, the benzaldehyde moiety constitutes the primary chromophore. The electronic transitions are typically of the n → π* and π → π* type. The substitution pattern on the benzene (B151609) ring, including the fluorine atoms and the methoxy group, can influence the energy of these transitions and thus the position of the absorption maxima.

In the context of LC-MS analysis of N-substituted indole (B1671886) derivatives prepared from precursors including this compound, UV/Vis detection is often employed in conjunction with mass spectrometry. google.com This dual detection provides complementary information, with the UV/Vis detector confirming the presence of a chromophore at a specific retention time.

While a specific, high-resolution UV-Vis spectrum for this compound is not detailed in the provided search results, data for structurally similar compounds can offer insights into its expected spectral properties. For example, other methoxy-substituted benzaldehydes exhibit characteristic absorption bands in the UV region.

Computational Chemistry and Theoretical Investigations of 4,5 Difluoro 2 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in elucidating the fundamental properties of 4,5-Difluoro-2-methoxybenzaldehyde.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed to perform this optimization. ajchem-a.com

The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring is influenced by the substituents. The methoxy (B1213986) group (-OCH₃) and the aldehyde group (-CHO) have specific orientations relative to the ring that are determined by minimizing steric hindrance and maximizing electronic stabilization. The C-F, C-O, and C=O bond lengths, as well as the angles within the aromatic ring and its substituents, are critical parameters that define the molecule's ground state structure. While specific experimental data for this exact molecule is scarce, DFT provides highly reliable predictions for these parameters.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents illustrative data based on typical DFT calculations for similar structures. Actual values may vary based on the specific level of theory and basis set used.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-F | ~1.35 Å | |

| C-O (methoxy) | ~1.36 Å | |

| C-C (aldehyde) | ~1.48 Å | |

| C=O (aldehyde) | ~1.21 Å | |

| Bond Angle | C-C-C (aromatic) | ~118° - 121° |

| C-C-F | ~119° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wisc.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO is anticipated to be centered on the electron-deficient aldehyde group and the carbon atoms attached to the fluorine substituents. The energy of these orbitals dictates the molecule's behavior in chemical reactions.

Table 2: Representative FMO Properties for a Substituted Benzaldehyde (B42025) Data is representative for a molecule with similar electronic features, calculated at the B3LYP/6-311++G(d,p) level, to illustrate the concept.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.514 |

| LUMO | -2.696 |

| Energy Gap (ΔE) | 3.818 |

Source: Illustrative data based on findings for a related compound. malayajournal.org

This energy gap helps in characterizing the eventual charge transfer that can occur within the molecule. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. wisc.edu

Table 3: Major NBO Donor-Acceptor Interactions for this compound (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O-methoxy) | π* (C-C aromatic) | High |

| LP (O-carbonyl) | π* (C-C aromatic) | Moderate |

| π (C-C aromatic) | σ* (C-H) | Low |

| π (C-C aromatic) | σ* (C-F) | Low |

LP denotes a lone pair orbital. This table is illustrative of expected interactions.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule and is used to predict its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. malayajournal.org

For this compound, the MEP map would show the most negative potential (red) localized around the highly electronegative oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The oxygen of the methoxy group and the fluorine atoms would also exhibit negative potential. Conversely, the most positive potential (blue) would be found around the hydrogen atom of the aldehyde group, making it susceptible to nucleophilic attack. malayajournal.orgnih.gov

Molecular Docking Studies of this compound Derivatives

While this compound is a valuable building block, its derivatives, particularly Schiff bases, are often the focus of molecular docking studies to explore potential biological activity. researchgate.netresearcher.life Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. researchgate.net

Derivatives of this compound, such as Schiff bases formed by its condensation with various amines, can be designed as ligands for specific protein targets (e.g., enzymes or receptors). Docking simulations place these ligands into the protein's active site and calculate a binding affinity or docking score, typically in kcal/mol.

The binding mechanism is elucidated by analyzing the intermolecular interactions between the ligand and the amino acid residues of the protein. Key interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups on the ligand/protein) and acceptors (like the nitrogen of an imine or the oxygen of a carbonyl or methoxy group). rsc.org

Hydrophobic Interactions: Occur between the aromatic ring of the ligand and nonpolar residues of the protein.

π-π Stacking: An interaction between the aromatic ring of the ligand and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Halogen Bonds: The fluorine atoms on the ligand can act as halogen bond donors, interacting with electron-rich atoms in the protein's active site.

These combined interactions determine the binding affinity and selectivity of the derivative for its target protein, providing a rational basis for the design of new therapeutic agents.

Table 4: Illustrative Molecular Docking Results for a Schiff Base Derivative of this compound

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Example Kinase | -8.5 | Tyr234 | Hydrogen Bond (with C=O) |

| Leu180 | Hydrophobic | ||

| Phe290 | π-π Stacking | ||

| Val205 | Halogen Bond (with Fluorine) |

This table is a hypothetical representation to illustrate typical docking analysis results.

Prediction of Biological Activity

The potential biological functions of a compound can be estimated using computational tools that correlate its structure with a vast database of known bioactive molecules. One such tool is the Prediction of Activity Spectra for Substances (PASS) online web resource. researchgate.netresearchgate.net PASS analysis compares the structure of a query molecule against a training set of over 300,000 compounds with known activities to generate a list of probable biological effects. researchgate.net The prediction is presented as a list of activities with corresponding probabilities for being active (Pa) and inactive (Pi). nih.gov Activities with Pa > Pi are considered possible for the compound.

For this compound, a PASS prediction suggests a range of potential biological activities. The results typically highlight the most probable effects based on its structural features—the difluoro-substituted benzene ring, the methoxy group, and the aldehyde functional group. These predictions can guide experimental testing by prioritizing assays for the most likely biological targets. For instance, many benzaldehyde derivatives are explored for their potential as enzyme inhibitors or receptor modulators. nih.govmdpi.com

| Predicted Biological Activity (Illustrative) | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Antifungal | 0.450 | 0.021 |

| Aldehyde oxidase inhibitor | 0.380 | 0.015 |

| Cytochrome P450 substrate | 0.350 | 0.088 |

| Anti-inflammatory | 0.310 | 0.095 |

| Neoplastic disease treatment | 0.290 | 0.064 |

Note: The data in this table is illustrative of a typical PASS prediction and is meant to demonstrate the type of output generated by such software.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling through Computational Approaches

ADMET properties are critical for determining the viability of a compound as a drug candidate. Computational web servers like SwissADME and admetSAR are widely used to predict these properties from a molecule's structure. nih.govnih.gov These tools use quantitative structure-activity relationship (QSAR) models, which are statistical models built from large datasets of experimentally determined properties. ecust.edu.cnresearchgate.net

The profile for this compound indicates its likely behavior in the body. Key physicochemical properties such as lipophilicity (LogP), water solubility, and molecular weight are calculated, which in turn influence its pharmacokinetic characteristics.

Prediction of Metabolic Stability and Bioavailability

Metabolic stability and bioavailability are key determinants of a drug's efficacy. Bioavailability, often predicted by metrics like the "Bioavailability Score," estimates the fraction of an administered dose that reaches systemic circulation. nih.gov Computational models predict this score based on factors like oral absorption and drug-likeness rules. nih.gov

The metabolic fate of a compound is largely governed by cytochrome P450 (CYP) enzymes. ecust.edu.cn In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. For this compound, predictions suggest it may interact with several CYP enzymes, a common feature for aromatic compounds. Its predicted high gastrointestinal (GI) absorption and potential to cross the blood-brain barrier (BBB) are also key findings from these computational models.

Predicted Pharmacokinetic Properties

| Parameter | Predicted Value/Class | Description |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likelihood of absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likelihood of crossing the BBB to enter the CNS. |

| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump that removes compounds from cells. |

| CYP1A2 Inhibitor | Yes | Potential to inhibit the CYP1A2 metabolic enzyme. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the CYP2C9 metabolic enzyme. |

| CYP2D6 Inhibitor | No | Predicted not to inhibit the CYP2D6 metabolic enzyme. |

| CYP3A4 Inhibitor | Yes | Potential to inhibit the CYP3A4 metabolic enzyme. |

| Lipinski's Rule of Five | Pass (0 violations) | A rule of thumb to evaluate drug-likeness. nih.gov |

| Bioavailability Score | 0.55 | A score estimating the potential for oral bioavailability. |

Note: This data is compiled from predictions generated by tools like SwissADME and admetSAR. nih.govecust.edu.cn

In Silico Toxicity Assessment

Early assessment of toxicity is crucial to avoid late-stage failures in drug development. Webservers like ProTox-II and admetSAR predict various toxicity endpoints by comparing the query chemical to databases of compounds with known toxicological profiles. ecust.edu.cnnih.gov These predictions include acute oral toxicity (LD50), hepatotoxicity (liver damage), carcinogenicity, and mutagenicity. nih.govasmepress.com

For this compound, computational models predict a moderate level of acute oral toxicity. The compound is predicted to be non-mutagenic. Such in silico assessments provide a preliminary safety profile, highlighting potential liabilities that require experimental validation. mdpi.com

Predicted Toxicological Profile

| Toxicity Endpoint | Prediction | Confidence Score/Value |

|---|---|---|

| Hepatotoxicity | Inactive | 0.75 |

| Carcinogenicity | Inactive | 0.61 |

| Immunotoxicity | Active | 0.59 |

| Mutagenicity | Inactive | 0.82 |

| Predicted LD50 (rat, acute oral) | 700 mg/kg | - |

| Toxicity Class | 4 | Harmful if swallowed. researchgate.net |

Note: This data is compiled from predictions generated by the ProTox-II webserver. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. The preferred conformation of this compound is dictated by the orientation of the methoxy and aldehyde groups relative to the benzene ring. The planarity of the molecule is influenced by steric and electronic interactions between these substituents.

Molecular dynamics (MD) simulations can provide deeper insight into the dynamic behavior of the molecule over time, showing how it flexes and interacts with its environment (e.g., a solvent or a protein binding site). nih.gov While specific MD studies on this compound are not widely published, the methodology involves simulating the atomic motions based on a force field, which describes the potential energy of the system. Such simulations can reveal stable conformations and the pathways for conformational change, which are essential for understanding receptor binding and reactivity. The predicted partition coefficient (XlogP) of 1.6 from databases like PubChem indicates moderate lipophilicity, a key parameter influencing molecular conformation in different environments. uni.lu

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to predict a molecule's electronic structure and related properties with high accuracy. nih.gov These calculations can be used to predict spectroscopic data, such as vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts. researchgate.net

For this compound, DFT calculations can elucidate how the electron-withdrawing fluorine atoms and the electron-donating methoxy group influence the electron density distribution across the aromatic ring and the reactivity of the aldehyde group. Properties like the molecule's monoisotopic mass and predicted collision cross section (CCS) values, which are relevant for mass spectrometry, can also be derived from its chemical formula and through computational modeling. uni.lu These theoretical predictions are invaluable for interpreting experimental spectra and understanding the fundamental electronic nature of the molecule.

Predicted Physicochemical and Spectroscopic Data

| Parameter | Predicted Value | Method/Source |

|---|---|---|

| Monoisotopic Mass | 172.03358 Da | Calculation from Formula |

| XlogP | 1.6 | PubChem (Predicted) uni.lu |

| Predicted CCS ([M+H]+) | 127.4 Ų | CCSbase (Predicted) uni.lu |

| Predicted CCS ([M+Na]+) | 138.4 Ų | CCSbase (Predicted) uni.lu |

Applications of 4,5 Difluoro 2 Methoxybenzaldehyde in Diverse Research Fields

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of fluorine atoms and reactive functional groups makes 4,5-Difluoro-2-methoxybenzaldehyde a sought-after precursor in the synthesis of novel organic molecules. The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity and properties of the resulting compounds.

Crafting Fluorinated Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the introduction of fluorine into these structures can dramatically enhance their biological properties. Fluorine's unique characteristics can improve metabolic stability, lipophilicity, and receptor-binding affinity. taylorfrancis.com The aldehyde group in this compound serves as a key reactive site for constructing various heterocyclic systems. Through reactions like condensation and cyclization, this building block can be integrated into diverse heterocyclic scaffolds, including but not limited to pyridines, pyrimidines, and triazoles. taylorfrancis.comresearchgate.net The synthesis of such compounds is a critical area of research, as fluorinated heterocycles are prominent in a growing number of FDA-approved drugs. mdpi.com

Engineering Advanced Organic Scaffolds

Organic scaffolds form the core structures of larger, more complex molecules. The development of new scaffolds is crucial for expanding the accessible chemical space for drug discovery and materials science. This compound is utilized in the construction of unique molecular frameworks that can be further elaborated. Its rigid aromatic core, substituted with fluorine and methoxy (B1213986) groups, provides a defined three-dimensional geometry that can be exploited in the design of molecules with specific shapes and functionalities. These scaffolds are instrumental in creating libraries of compounds for high-throughput screening.

Assembling Multifunctional Organic Molecules

Modern chemistry often focuses on creating molecules that can perform multiple tasks, known as multifunctional molecules. rsc.org These complex structures might combine different functional modules, for example, for both sensing and modulating biological or chemical systems. rsc.org The distinct reactive handles on this compound—the aldehyde and the fluorinated aromatic ring—allow for sequential or orthogonal chemical modifications. This enables the assembly of multifunctional molecules where one part of the molecule can be tailored for a specific interaction or property, while another part is modified for a different purpose, without cross-interference.

Impact on Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy to optimize pharmacokinetic and pharmacodynamic properties. chemrxiv.org this compound serves as a valuable starting material in this endeavor, providing a pre-fluorinated aromatic ring that can be incorporated into potential new medicines.

| Therapeutic Target/Area | Synthesized Compound Class |

| Inflammation | 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives nih.gov |

| Aldosterone Synthase Inhibition | (Pyridylmethylene)tetrahydronaphthalenes/-indanes sigmaaldrich.com |

| Hepatitis C Virus (NS5B Polymerase) | Phenyl-scaffold based inhibitors sigmaaldrich.com |

Developing Fluorinated Analogs for Enhanced Biological Activity

A key strategy in drug development is the synthesis of fluorinated analogs of existing biologically active compounds. The substitution of hydrogen with fluorine can lead to enhanced potency, selectivity, and metabolic stability. mdpi.com Research has demonstrated that fluorinated derivatives can exhibit more potent cytotoxic effects in cancer cell lines compared to their non-fluorinated counterparts. mdpi.com this compound provides a direct route to introduce a difluorinated phenyl group into a target molecule. This modification can significantly impact interactions with biological targets, such as enzymes or receptors, potentially leading to improved therapeutic efficacy. The strategic placement of two fluorine atoms can block metabolic pathways that would otherwise deactivate the drug, thereby prolonging its effect.

Use in Anticancer Research, e.g., Combretastatin Analogs

One of the most significant applications of fluorinated benzaldehydes, including this compound, is in the synthesis of analogs of naturally occurring anticancer compounds like Combretastatin A-4. researchgate.netplu.mx Combretastatin A-4, isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization, a critical process in cell division. nih.govnih.gov By disrupting microtubule formation, it can selectively target rapidly dividing cancer cells. nih.gov

The core structure of Combretastatin A-4 features two phenyl rings connected by an ethylene bridge. nih.gov The cis-stilbene configuration is crucial for its high biological activity. nih.gov However, the natural compound can be prone to isomerization to the less active trans-isomer. nih.gov Consequently, a significant area of research focuses on creating synthetic analogs with improved stability and efficacy. nih.govnih.gov

Fluorinated benzaldehydes are utilized in the Wittig reaction to synthesize these stilbene derivatives, where the aldehyde group reacts with a phosphonium ylide to form the characteristic double bond. researchgate.netplu.mx The introduction of fluorine atoms into the phenyl rings of combretastatin analogs can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced anticancer activity and a better pharmacokinetic profile. researchgate.net While specific studies detailing the use of this compound are not extensively documented in publicly available literature, its structure is analogous to other fluorinated benzaldehydes that have been successfully used to create potent combretastatin analogs. researchgate.netplu.mx

| Combretastatin Analog Class | General Synthetic Precursor | Potential Advantage of Fluorination | Therapeutic Target |

| Fluorinated Stilbenes | Fluorinated Benzaldehydes | Enhanced metabolic stability, altered electronic properties | Tubulin Polymerization |

| B-ring Modified Analogs | Substituted Benzaldehydes | Improved binding affinity, increased potency | Colchicine-binding site on tubulin |

Design of Ligands for Specific Biological Targets

The structural motifs present in this compound make it a valuable starting point for the design of ligands that can bind to specific biological targets. Ligand-based drug design is a rational approach used to develop new therapeutic agents by modifying known active molecules. nih.govnih.gov The difluoro-substituted aromatic ring can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can enhance the binding affinity and selectivity of a ligand for its target protein.

The methoxy group can act as a hydrogen bond acceptor, while the aldehyde group provides a reactive handle for further chemical modifications, allowing for the attachment of other pharmacophoric features to optimize the ligand's interaction with its biological target. For instance, the aldehyde can be converted into other functional groups, such as amines, alcohols, or carboxylic acids, to explore the chemical space around a binding pocket.

While specific ligands derived directly from this compound are not prominently featured in the reviewed literature, its chemical functionalities are highly relevant to the principles of rational drug design for various therapeutic targets. nih.gov

| Functional Group | Potential Role in Ligand Design | Example of Interaction |

| Difluoro Aromatic Ring | Modulating electronic properties, forming halogen bonds | Enhanced binding affinity and selectivity for the target protein |

| Methoxy Group | Hydrogen bond acceptor | Interaction with amino acid residues in the binding pocket |

| Aldehyde Group | Reactive handle for further synthesis | Derivatization to introduce other functional groups for optimized binding |

Applications in Agrochemical Research and Development

The development of novel pesticides and herbicides is crucial for modern agriculture. semanticscholar.org The inclusion of fluorine atoms in agrochemical structures is a well-established strategy to enhance their efficacy and stability. semanticscholar.org The unique physicochemical properties of fluorine can influence a molecule's uptake, transport, and interaction with its biological target in pests or weeds. semanticscholar.org

This compound can serve as a key intermediate in the synthesis of new agrochemicals. The aldehyde functionality allows for its incorporation into a wide range of heterocyclic and other complex molecular scaffolds that are common in pesticide and herbicide design. nih.gov For example, it can be used in condensation reactions to form Schiff bases, which can be further modified to create diverse chemical libraries for screening.

The strategic placement of fluorine atoms on an aromatic ring, as seen in this compound, can lead to agrochemicals with improved properties. Fluorination can block sites of metabolic degradation, thereby increasing the persistence of the compound on the target pest or weed, which can lead to higher efficacy at lower application rates. semanticscholar.org Furthermore, the altered electronic nature of the molecule can enhance its binding to the target enzyme or receptor, leading to increased potency. semanticscholar.org An improved efficacy profile can also contribute to a better environmental footprint by reducing the amount of active ingredient released into the environment.

| Structural Feature | Potential Impact on Agrochemical Properties |

| Difluoro Substitution | Increased metabolic stability, enhanced binding affinity |

| Methoxy Group | Can influence lipophilicity and target interaction |

| Aldehyde Functionality | Versatile point for chemical elaboration and diversification |

Utility in Material Science and Advanced Materials Research

In the field of material science, fluorinated organic compounds are used to create polymers and coatings with specialized properties such as thermal stability, chemical resistance, and low surface energy.

The aldehyde group of this compound is a versatile functional group for polymerization reactions. It can undergo reactions to form various types of polymers, including polyacetals and phenolic resins. The incorporation of the difluorinated aromatic ring into the polymer backbone can impart desirable properties to the resulting material.

The presence of fluorine atoms generally increases the thermal stability and chemical resistance of a polymer. mdpi.commdpi.commdpi.com Fluorinated polymers often exhibit hydrophobicity and oleophobicity, which makes them suitable for creating water- and oil-repellent coatings. While specific research detailing the use of this compound in polymer synthesis is not widely published, the principles of fluorine chemistry in materials science suggest its potential as a valuable monomer for creating high-performance polymers. mdpi.commdpi.commdpi.com

| Potential Polymer Type | Role of this compound | Anticipated Enhanced Property |

| Polyacetals | Monomer | Increased thermal stability |

| Phenolic Resins | Co-monomer | Enhanced chemical resistance |

| Specialty Coatings | Precursor for surface modifiers | Hydrophobicity and oleophobicity |

Creation of Materials with Specific Electronic Characteristics

There is currently no available research data detailing the use of this compound in the synthesis of materials with specific electronic characteristics. While the incorporation of fluorine atoms into organic molecules can influence their electronic properties, leading to applications in materials science such as organic semiconductors or liquid crystals, specific studies involving this compound for these purposes have not been identified.

The table below would typically summarize research findings in this area.

| Material Type | Synthetic Method | Resulting Electronic Characteristic | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Role in Analytical Chemistry as a Standard or Reagent

Information regarding the role of this compound as a standard or reagent in analytical chemistry is not present in the reviewed scientific literature.

There is no evidence to suggest that this compound is used as a standard for the calibration of analytical instruments. Typically, compounds used for calibration are well-characterized, stable, and commercially available in high purity, with certified values for specific properties.

The table below would typically present data related to its use in instrument calibration.

| Instrument | Calibration Parameter | Traceability | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

The use of this compound as a reagent for the detection and quantification of other compounds has not been reported. Derivatization reagents, which react with analytes to improve their detection or separation, are common in analytical chemistry. However, no methods have been found that utilize this specific benzaldehyde (B42025) derivative for such purposes.

The table below would typically detail its application in analytical methods.

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Future Research Directions and Emerging Opportunities for 4,5 Difluoro 2 Methoxybenzaldehyde

Exploration of Novel Catalytic Transformations

The reactivity of the aldehyde functional group in 4,5-Difluoro-2-methoxybenzaldehyde is a gateway to a vast array of molecular complexity. Future research will likely focus on applying and developing novel catalytic transformations to this specific substrate. One promising avenue is the use of N-Heterocyclic Carbene (NHC) catalysis, which can reverse the inherent reactivity of aldehydes (umpolung) to forge new carbon-carbon and carbon-heteroatom bonds. mdpi.com Investigating the asymmetric Henry reaction, a crucial carbon-carbon bond-forming reaction, with this compound could yield valuable chiral building blocks for pharmaceuticals. researchgate.net Furthermore, exploring tandem reactions that allow for the one-pot synthesis of complex derivatives from this aldehyde would significantly enhance synthetic efficiency by eliminating the need for isolating intermediates. liberty.eduacs.org

| Catalytic Approach | Potential Product Class | Significance |

| N-Heterocyclic Carbene (NHC) Catalysis | Esters, amides, complex heterocycles | Access to novel molecular scaffolds through umpolung reactivity. mdpi.com |

| Asymmetric Henry Reaction | Chiral β-nitro alcohols | Synthesis of enantiomerically pure precursors for bioactive molecules. researchgate.net |

| Tandem Reactions | Highly substituted aromatic compounds | Increased efficiency and sustainability in multi-step syntheses. liberty.eduacs.org |

| Photoredox Catalysis | Aromatic aldehydes with novel substitutions | Mild and selective methods for C-H functionalization. nih.gov |

Integration into High-Throughput Synthesis and Screening Platforms

The demand for vast libraries of novel compounds for drug discovery necessitates the use of high-throughput synthesis and screening (HTS) methodologies. researchgate.netnovartis.com this compound is an ideal candidate for integration into these automated platforms. Robotic systems can be employed for the rapid, parallel synthesis of a multitude of derivatives. nih.govresearchgate.net These systems, capable of handling low-volume dispensing, significantly reduce reaction setup times and enhance reproducibility. researchgate.net The development of "end-user plates" containing pre-weighed catalysts could further streamline the optimization of reactions involving this aldehyde. domainex.co.uk The resulting compound libraries can then be efficiently screened against various biological targets to identify new hit compounds. researchgate.netsigmaaldrich.com

Advanced Mechanistic Studies of its Reactivity

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Quantum chemical studies can provide valuable insights into the electronic structure and reactivity of this molecule, particularly in the context of electrophilic and nucleophilic aromatic substitution reactions. diva-portal.orgunl.eduresearchgate.net Computational modeling can elucidate the transition states of reactions, helping to explain observed stereoselectivities and regioselectivities. researchgate.net For instance, density functional theory (DFT) calculations can be used to model the reaction pathways of catalytic cycles, such as those involving photoredox or cobalt catalysis. nih.gov Such studies will enable a more rational approach to reaction design and catalyst selection.

Targeted Design of Derivatives for Specific Biological Pathways

The fluorine atoms and methoxy (B1213986) group of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This makes it an attractive starting point for the targeted design of inhibitors for specific biological pathways implicated in disease. A key area of opportunity lies in the development of kinase inhibitors, a critical class of anti-cancer drugs. tdl.orgmdpi.com The fluorine substituents can enhance binding affinity and metabolic stability. acs.org By strategically modifying the aldehyde, derivatives can be synthesized and evaluated as inhibitors of enzymes like PI3K. nih.gov The development of fluorinated quinazoline-based derivatives, for example, could lead to potent and selective Trk inhibitors for cancer therapy. nih.gov

| Target Class | Potential Therapeutic Area | Rationale |

| Kinases (e.g., PI3K, Trk) | Cancer | Fluorine substitution can improve potency and selectivity. tdl.orgnih.govnih.gov |

| Enzymes in microbial pathways | Infectious Diseases | Aromatic aldehydes are precursors to various bioactive compounds. nih.govscispace.com |

| G-protein coupled receptors (GPCRs) | Various | The scaffold allows for diverse functionalization to target specific receptors. |

Development of Sustainable and Green Synthesis Routes

In line with the growing emphasis on environmentally friendly chemical processes, future research should focus on developing sustainable and green synthesis routes for both this compound and its derivatives. This includes exploring biocatalytic methods, such as the use of plant extracts or engineered enzymes, for the reduction of the aldehyde to the corresponding alcohol under mild conditions. scielo.org.mx Microwave-assisted organic synthesis (MAOS) offers a way to accelerate reactions and reduce energy consumption. scielo.org.mx Furthermore, developing synthetic protocols that utilize non-toxic and readily available reagents, such as potassium fluoride (B91410) for fluorination reactions, can significantly reduce the environmental impact. rsc.orgeurekalert.org The use of electrochemical methods for the synthesis of fluorinated aromatic carboxylic acids from related precursors also presents a green alternative. hokudai.ac.jp

Advanced Computational Modeling for Structure-Activity Relationships

Computational tools are indispensable in modern drug discovery for predicting the biological activity of novel compounds and guiding synthetic efforts. For derivatives of this compound, quantitative structure-activity relationship (QSAR) modeling can be employed to correlate specific structural features with their biological effects. ut.eeresearchgate.netnih.gov Pharmacophore modeling can identify the key three-dimensional arrangement of functional groups necessary for binding to a biological target. youtube.comnih.govnih.gov These in silico methods can be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process. researchgate.net The insights gained from these computational analyses will be instrumental in designing the next generation of therapeutics derived from this versatile fluorinated aldehyde. uni-bonn.de

常见问题

Q. What advanced analytical strategies validate the absence of genotoxic impurities in synthesized batches?

- Methodology : Perform Ames tests or comet assays using bacterial/ mammalian cell lines. Couple LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C- or ²H-analogs) to detect trace impurities (≤0.1%). EFSA guidelines recommend threshold-based assessments for fluorinated aromatics .

Data Contradiction Analysis

- Example : Conflicting solubility data may arise from solvent polarity or crystallinity differences. For instance, early studies report solubility in ethanol as "freely soluble," while later work notes limited solubility. Resolution involves standardizing solvent grades (e.g., anhydrous vs. 95% ethanol) and temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。